4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole
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Overview
Description
4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Researchers have developed a range of compounds related to azetidinone and triazole moieties, demonstrating significant antimicrobial, antibacterial, and cytotoxic activities. The synthesis of these compounds often involves complex chemical reactions, utilizing key synthons and various catalytic methods to achieve desired structures and functionalities. For instance, the synthesis of azetidinone and thiazolidinone moieties linked to the indole nucleus has been shown to produce compounds with excellent antimicrobial, antimycobacterial, and cytotoxic activities, highlighting the potential of these chemical frameworks in drug discovery and development (Saundane & Walmik, 2013).
Antimicrobial and Antibacterial Evaluation
The antimicrobial and antibacterial efficacy of compounds related to "4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole" has been extensively evaluated. These studies often involve comparing the synthesized compounds against a range of Gram-positive and Gram-negative bacteria to ascertain their effectiveness. Notably, sulfonamide bridged disubstituted 1,2,3-triazoles have demonstrated appreciable efficacy against bacterial strains, with certain compounds revealing significant activity, thus underscoring the therapeutic potential of these molecules (Yadav & Kaushik, 2022).
Antitubercular and Cytotoxic Activities
Further research into azetidinone and triazole derivatives has uncovered their potential as antitubercular agents and their cytotoxic activities against various cancer cell lines. This underscores the versatile applicability of these compounds in addressing critical health challenges, including tuberculosis and cancer, through the design and synthesis of novel therapeutic agents (Thomas, George, & Harindran, 2014).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 4-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)-2-methyloxazole, is human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This indicates that the compound has a high affinity for the hCA II isoform, which is crucial in the treatment of glaucoma .
Biochemical Pathways
The inhibition of hCAs by this compound affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are crucial for pH and CO2 homeostasis in the body . This can have downstream effects on various physiological processes, including fluid secretion into the eyes, which is relevant for the treatment of glaucoma .
Pharmacokinetics
The compound’s potent inhibition of hca ii suggests that it may have good bioavailability .
Properties
IUPAC Name |
2-methyl-4-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-12-19-16(9-24-12)14-2-4-15(5-3-14)25(22,23)21-7-13(8-21)6-20-11-17-10-18-20/h2-5,9-11,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILHZBPQGAPXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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